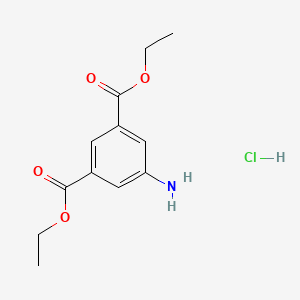

Diethyl 5-aminoisophthalate hydrochloride

Overview

Description

Diethyl 5-aminoisophthalate hydrochloride is a chemical compound with the molecular formula C12H15NO4 . It is usually used as an intermediate or raw material in organic synthesis .

Synthesis Analysis

The synthesis of this compound involves various methods . One of the methods involves the use of 5-Aminoisophthalic acid as a starting material . The sodium salt of 5-aminoisothalate (5-AIT), which has –NH2 and –COO– Na+ functions, is a highly water-soluble compound. It was used as reducing and capping agents to develop AuNPs .Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The molecular weight of the compound is 237.252 Da .Physical and Chemical Properties Analysis

This compound is a solid substance with a beige appearance . Its melting point ranges from 179 to 182 °C .Scientific Research Applications

Chemodosimetric Behavior and Mercury Detection

A study by (Kumar et al., 2014) focused on the synthesis of a Schiff base and a copper complex derived from diethyl 5-aminoisophthalate. These compounds exhibited selective chemodosimetric behavior towards mercury ions, with the hydrolysis of the aldimine moiety playing a key role.

Corrosion Inhibition in Mild Steel

(Gupta et al., 2017) explored the synthesis and inhibition effect of α-aminophosphonates, including derivatives of diethyl 5-aminoisophthalate, on mild steel corrosion in hydrochloric acid. These compounds acted as mixed-type inhibitors, primarily functioning as cathodic inhibitors.

Synthesis of Optically Active Polyamides

Research by (Mallakpour & Taghavi, 2008) detailed the microwave-assisted synthesis of novel optically active polyamides derived from 5-aminoisophthalic acid. These polyamides displayed good solubility in organic solvents and were characterized by various analytical methods.

Magnetic and Structural Studies in MOFs

(Sarma et al., 2009) synthesized new 5-aminoisophthalates of cobalt and nickel for magnetic and structural studies in metal-organic frameworks (MOFs). These compounds demonstrated interesting properties, including antiferromagnetic behavior and field-induced magnetism.

Enzymatic Studies

(Baggett et al., 1985) synthesized amino acid and peptide derivatives of dimethyl 5-aminoisophthalate as substrates for plant cysteine proteinases. Their study highlighted the potential of these derivatives in enzymatic assays.

Hydrothermal Synthesis in Transition Metal Polymers

(Wu et al., 2002) investigated the hydrothermal synthesis and magnetic properties of novel 5-aminoisophthalic acid ligand bridged transition metal cation polymers. Their work revealed unique structural and magnetic characteristics in these polymers.

Inhibition Studies in Crystal Growth

(Kelleher et al., 2007) examined the impact of 5-aminoisophthalic acid and its derivatives on the crystallizations of L-glutamic acid. Their results showed selective inhibition effects on crystal growth.

Gas Storage Studies in Praseodymium Complexes

(Qiu et al., 2009) conducted syntheses and gas storage studies in new praseodymium polymeric complexes with 5-aminoisophthalate. They observed significant N2 storage capacity in these compounds.

Synthesis of Phosphorylated Peptidomimetics

(Lukashuk et al., 2013) demonstrated a novel synthetic approach to phosphorylated peptidomimetics using derivatives of diethyl 5-aminoisophthalate. This highlighted the potential application of these compounds in peptidomimetic synthesis.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

Mechanism of Action

Target of Action

Diethyl 5-aminoisophthalate hydrochloride is a chemical compound used in various industries. It’s often used as an intermediate in dye production , suggesting that its primary targets may be certain enzymes or proteins involved in the synthesis of these dyes.

Mode of Action

As an intermediate in dye production, it likely interacts with its targets to facilitate the synthesis of various colored fluorescent dyes and polymers .

Biochemical Pathways

It’s known that phthalates, a group of chemicals to which this compound belongs, can be degraded in the environment through hydrolysis, photodegradation, and microbial degradation .

Pharmacokinetics

It’s known that the compound is a solid, slightly yellow in color, and has special amino and halogenated chloride functional groups . It’s combustible, insoluble in water, but soluble in most organic solvents .

Result of Action

As an intermediate in dye production, it likely contributes to the synthesis of various colored fluorescent dyes and polymers .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It has slight hygroscopicity in air and is prone to dampness . Therefore, it should be used in a well-ventilated place to avoid inhalation of dust or vapor caused by it . The compound’s degradation in the environment can be influenced by factors such as the presence of light (photodegradation) and microorganisms (biodegradation) .

Biochemical Analysis

Biochemical Properties

Diethyl 5-aminoisophthalate hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with esterases, which catalyze the hydrolysis of ester bonds . The nature of these interactions often involves the formation of enzyme-substrate complexes, leading to the modulation of enzyme activity. Additionally, this compound can bind to specific protein receptors, altering their conformation and function .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in cell growth and differentiation . This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . Furthermore, this compound impacts cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, including enzymes and receptors, leading to changes in their activity and function . For example, this compound can inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or light exposure . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, this compound can induce toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as esterases and oxidases, which catalyze its conversion into various metabolites . These metabolic pathways can influence the compound’s activity and function, as well as its effects on cellular metabolism . For instance, the hydrolysis of this compound by esterases produces metabolites that can further interact with other biomolecules .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . This compound’s localization and accumulation can affect its activity and function, as well as its impact on cellular processes .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression .

Properties

IUPAC Name |

diethyl 5-aminobenzene-1,3-dicarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4.ClH/c1-3-16-11(14)8-5-9(7-10(13)6-8)12(15)17-4-2;/h5-7H,3-4,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KROZITDVWZMYOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)N)C(=O)OCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585569 | |

| Record name | Diethyl 5-aminobenzene-1,3-dicarboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42122-73-6 | |

| Record name | Diethyl 5-aminobenzene-1,3-dicarboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate;azane](/img/structure/B1316575.png)

![3-[(3-Methylbenzyl)oxy]benzoic acid](/img/structure/B1316595.png)